

Application Note: High-Throughput Extraction of **cis-Chlordane** from Human Serum

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Compound of Interest

Compound Name: *cis-Chlordane*

Cat. No.: B041515

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Introduction

cis-Chlordane is a persistent organochlorine pesticide and a component of technical chlordane, which was extensively used for termite control and as a broad-spectrum insecticide. Due to its persistence, bioaccumulative nature, and potential adverse health effects, monitoring the levels of **cis-chlordane** in human populations is of significant interest to researchers, toxicologists, and drug development professionals. Human serum is a critical matrix for biomonitoring studies, providing an indication of recent or ongoing exposure. Accurate and reliable quantification of **cis-chlordane** in serum requires robust and efficient extraction protocols to isolate the analyte from complex biological matrices prior to instrumental analysis.

This application note provides an overview of common extraction techniques for **cis-chlordane** from human serum, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). A detailed protocol for a modified QuEChERS method is also presented, offering a streamlined and effective approach for sample preparation.

Overview of Extraction Techniques

Liquid-Liquid Extraction (LLE)

LLE is a traditional and widely used method for the extraction of organochlorine pesticides from aqueous matrices like serum.^[1] This technique involves the partitioning of the analyte between the aqueous serum sample and an immiscible organic solvent. Common solvents for LLE of

cis-chlordane include hexane, diethyl ether, and mixtures thereof.[2] While LLE can be effective, it is often labor-intensive, requires large volumes of organic solvents, and can be prone to the formation of emulsions, which can complicate the separation of layers.[3]

Solid-Phase Extraction (SPE)

SPE is a more modern and efficient alternative to LLE.[4] It utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. For nonpolar compounds like **cis-chlordane**, C18 or silica-based sorbents are commonly used.[5] SPE offers several advantages over LLE, including higher sample throughput, reduced solvent consumption, and cleaner extracts.[6] The effectiveness of SPE is dependent on the proper selection of the sorbent and elution solvents.[7]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained significant popularity for multi-residue pesticide analysis in various matrices, including biological fluids.[8][9] This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[8] The d-SPE step utilizes a combination of sorbents to remove interfering matrix components such as lipids and proteins. For serum analysis, common sorbents include primary secondary amine (PSA) and C18.[9] The QuEChERS method is known for its speed, simplicity, and high-throughput capabilities.[8]

Quantitative Data Summary

The following table summarizes quantitative data for the extraction of chlordane isomers from various biological matrices, providing an indication of the performance of different extraction and analytical methods.

Analyte	Matrix	Extraction Method	Analytical Method	Recovery (%)	LOD	LOQ	Reference
cis-Chlordane	Whole Milk	QuEChE RS with EMR—Lipid cleanup	GC-MS/MS	88	-	<5 ng/mL	[10]
cis-Chlordane	Wildlife Whole Blood	LLE followed by SPE	GC-ECD	-	1.1 - 5.2 µg/L	-	[5]
Chlordane (isomers not specified)	Human Serum	LLE	GC-ECD	>84	-	-	
cis-Chlordane	Dry Flower Matrix	QuEChE RS	GC-MS/MS	-	-	200 ppb (in matrix)	[11]

Detailed Protocol: Modified QuEChERS Extraction of cis-Chlordane from Human Serum

This protocol describes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of **cis-chlordane** from human serum, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Materials and Reagents

- Human Serum Samples: Stored at -20°C or lower until analysis.
- Reagents:
 - Acetonitrile (ACN), pesticide residue grade

- Hexane, pesticide residue grade
- Anhydrous Magnesium Sulfate (MgSO_4)
- Sodium Chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- **cis-Chlordane** analytical standard
- Internal Standard (e.g., PCB-209 or other suitable labeled compound)
- Equipment:
 - 15 mL and 2 mL polypropylene centrifuge tubes
 - Vortex mixer
 - Centrifuge capable of at least 3000 x g
 - Nitrogen evaporator
 - GC-MS/MS system

Experimental Protocol

2.1. Sample Preparation

- Thaw frozen human serum samples to room temperature.
- Vortex the serum sample for 10 seconds to ensure homogeneity.
- Pipette 1.0 mL of the serum sample into a 15 mL polypropylene centrifuge tube.
- Spike the sample with the internal standard solution.

2.2. Extraction

- Add 2.0 mL of acetonitrile to the centrifuge tube containing the serum sample.[\[9\]](#)

- Add 400 mg of anhydrous MgSO_4 and 100 mg of NaCl to the tube.[9]
- Cap the tube tightly and vortex vigorously for 1 minute.
- Centrifuge the tube at 3000 x g for 5 minutes.

2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Carefully transfer the upper acetonitrile layer to a 2 mL polypropylene centrifuge tube containing 150 mg of anhydrous MgSO_4 , 50 mg of PSA, and 50 mg of C18 sorbent.[9]
- Cap the tube and vortex for 30 seconds.
- Centrifuge at 3000 x g for 5 minutes.

2.4. Final Extract Preparation

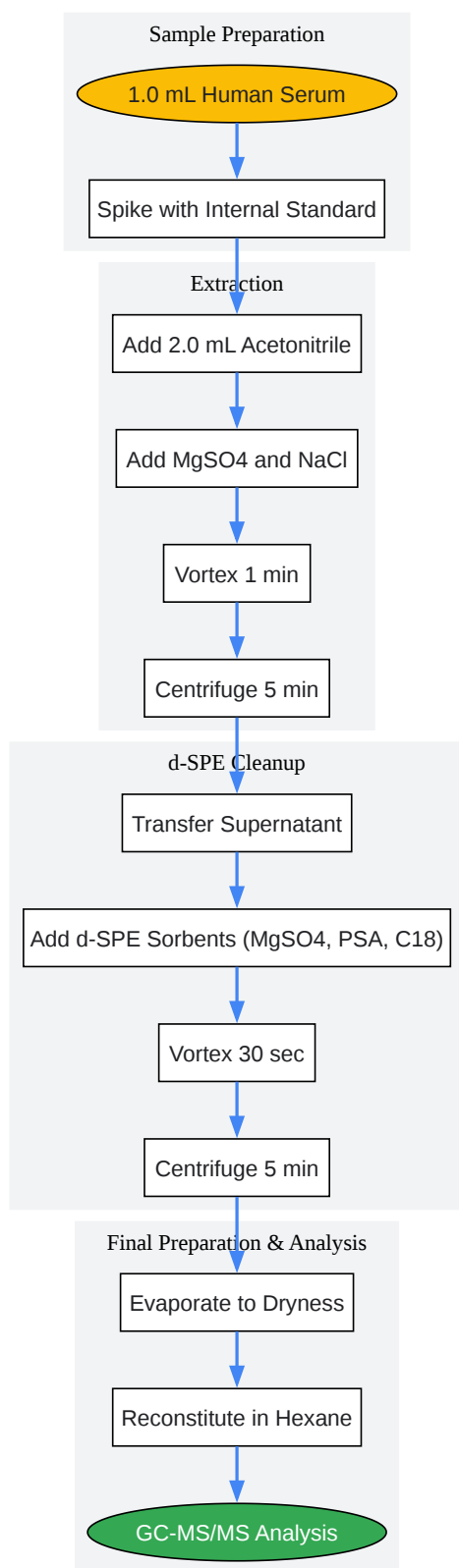
- Transfer the cleaned supernatant to a clean glass tube.
- Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of hexane.
- Transfer the final extract to a GC vial for analysis.

2.5. GC-MS/MS Analysis

- Gas Chromatograph:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness
 - Inlet: Splitless mode, 250°C
 - Carrier Gas: Helium, constant flow of 1.2 mL/min
 - Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Mass Spectrometer (Triple Quadrupole):

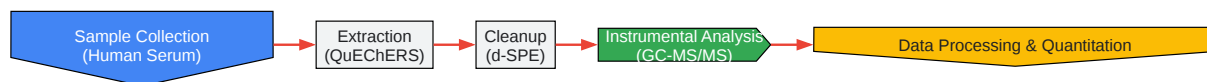
- Ionization Mode: Electron Ionization (EI)
- Ion Source Temperature: 230°C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions for **cis-Chlordane**:
 - Quantifier: 373 -> 266
 - Qualifier: 375 -> 266[12]
- Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

Visualizations



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Caption: Experimental workflow for **cis-Chlordane** extraction.



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Caption: Logical relationship of the analytical process.

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Phone: (601) 213-4426
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